molecular formula C17H19Cl2NO3 B1141615 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride CAS No. 1215661-49-6

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride

Cat. No.: B1141615
CAS No.: 1215661-49-6
M. Wt: 356.24366
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride involves several stepsThe final step involves the esterification of the pyridine derivative with o-toluic acid and subsequent conversion to the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride involves its role as an intermediate in the synthesis of Omeprazole metabolites. Omeprazole is a proton pump inhibitor that reduces stomach acid production by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells . The molecular targets and pathways involved include the inhibition of the proton pump, leading to decreased acid secretion and relief from acid-related disorders.

Comparison with Similar Compounds

6-Chloromethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate Hydrochloride can be compared with other similar compounds, such as:

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

    Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

    Esomeprazole: The S-isomer of Omeprazole, which has improved pharmacokinetic properties.

The uniqueness of this compound lies in its specific structure and role as an intermediate in the synthesis of Omeprazole metabolites .

Properties

IUPAC Name

[6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3.ClH/c1-11-6-4-5-7-14(11)17(20)22-10-13-9-19-15(8-18)12(2)16(13)21-3;/h4-7,9H,8,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOALDKYNIWOTKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675758
Record name [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215661-49-6
Record name [6-(Chloromethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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